3,5-Bis(tert-butoxycarbonyl)benzoic acid

Protecting Group Strategy Selective Deprotonation pKa Differentiation

3,5-Bis(tert-butoxycarbonyl)benzoic acid (CAS 2416860-81-4) is a terphenyl carboxylic acid derivative bearing two acid-labile tert-butoxycarbonyl (Boc) protecting groups esterified at the 3- and 5-positions of the aromatic ring, leaving a free carboxylic acid at the 1-position. With a molecular formula of C17H22O6 and a molecular weight of 322.35 g/mol, this compound serves as a bifunctional building block in dendrimer synthesis, peptidomimetic chemistry, and as a protected intermediate for 1,3,5-benzenetricarboxylic acid derivatives.

Molecular Formula C17H22O6
Molecular Weight 322.4 g/mol
Cat. No. B8245959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(tert-butoxycarbonyl)benzoic acid
Molecular FormulaC17H22O6
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C17H22O6/c1-16(2,3)22-14(20)11-7-10(13(18)19)8-12(9-11)15(21)23-17(4,5)6/h7-9H,1-6H3,(H,18,19)
InChIKeyCXXMTQDRVWJHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(tert-butoxycarbonyl)benzoic acid – A Dual-Boc-Ester Building Block for Selective Organic Synthesis


3,5-Bis(tert-butoxycarbonyl)benzoic acid (CAS 2416860-81-4) is a terphenyl carboxylic acid derivative bearing two acid-labile tert-butoxycarbonyl (Boc) protecting groups esterified at the 3- and 5-positions of the aromatic ring, leaving a free carboxylic acid at the 1-position . With a molecular formula of C17H22O6 and a molecular weight of 322.35 g/mol, this compound serves as a bifunctional building block in dendrimer synthesis, peptidomimetic chemistry, and as a protected intermediate for 1,3,5-benzenetricarboxylic acid derivatives . The sterically demanding tert-butyl ester moieties impart enhanced solubility in organic solvents and enable sequential deprotection strategies under mildly acidic conditions, distinguishing it from methyl ester or benzyl ester analogs [1].

Why 3,5-Bis(tert-butoxycarbonyl)benzoic Acid Cannot Be Swapped with Mono-Boc or Amino-Boc Analogs


Generic substitution of 3,5-bis(tert-butoxycarbonyl)benzoic acid with superficially similar Boc-protected benzoic acids introduces critical mismatches in acidity, thermal stability, hydrogen-bonding capacity, and deprotection orthogonality [1]. The dual-Boc-ester architecture provides two acid-cleavable ester linkages susceptible to removal under mild conditions (e.g., HCl/dioxane at room temperature), while the free carboxyl group exhibits a pKa of approximately 3.49, significantly more acidic than 4-(tert-butoxycarbonyl)benzoic acid (pKa ~3.76) and 3,5-diaminobenzoic acid (pKa 5.30) . Attempting to replace this compound with 3,5-bis((tert-butoxycarbonyl)amino)benzoic acid (CAS 133887-83-9) alters the hydrogen-bond donor count from one to three, affecting solubility and chromatography behavior, while the molecular weight difference of approximately 30 g/mol impacts atom economy in multi-step syntheses . These cumulative differences render direct substitution unreliable for reactions where precise stoichiometry, purification behavior, or orthogonal protecting group strategy are critical.

Quantitative Differentiation of 3,5-Bis(tert-butoxycarbonyl)benzoic Acid from Its Closest Structural Analogs


Enhanced Acidity of the Free Carboxyl Group Relative to Mono-Boc and Amino-Substituted Analogs

The free carboxylic acid of 3,5-bis(tert-butoxycarbonyl)benzoic acid exhibits a predicted pKa of 3.49±0.10, which is 0.27 log units lower (i.e., more acidic) than 4-(tert-butoxycarbonyl)benzoic acid (pKa 3.76±0.10) and 1.81 log units lower than 3,5-diaminobenzoic acid (pKa 5.30 at 25°C) . Compared to its dimethyl ester analog 3,5-bis(methoxycarbonyl)benzoic acid (pKa 3.46±0.10), the Boc ester variant is nearly isoacidic . This enhanced acidity relative to the mono-Boc analog enables selective carboxylate formation using milder bases (e.g., NaHCO₃ vs. Na₂CO₃), providing greater orthogonality in coupling reactions.

Protecting Group Strategy Selective Deprotonation pKa Differentiation

Superior Thermal Stability: Boiling Point Advantage Over Mono-Boc and Dimethyl Ester Analogs

3,5-Bis(tert-butoxycarbonyl)benzoic acid has a predicted boiling point of 452.8±35.0 °C (at 760 mmHg), which is approximately 101 °C higher than 4-(tert-butoxycarbonyl)benzoic acid (351.8±25.0 °C) and 37.8 °C higher than 3,5-bis(methoxycarbonyl)benzoic acid (415.1±35.0 °C) . This elevated boiling point reflects the greater molecular mass and increased van der Waals interactions conferred by the two bulky tert-butyl ester groups, providing a wider operational temperature window for high-temperature transformations such as Vilsmeier-Haack formylation, ester thermolysis, or distillation-based purification.

Thermal Stability High-Temperature Synthesis Distillation Purification

Reduced Hydrogen-Bond Donor Count Compared to Bis-Boc-Amino Analog Improves Organic Solvent Solubility

3,5-Bis(tert-butoxycarbonyl)benzoic acid possesses one hydrogen-bond donor (the free carboxyl -OH) and six hydrogen-bond acceptors (three carbonyl oxygens from two Boc esters and one free acid, plus three ether-type oxygens), as cataloged in chemical supplier databases . In contrast, the structurally related 3,5-bis((tert-butoxycarbonyl)amino)benzoic acid (CAS 133887-83-9) contains three H-bond donors (two carbamate N-H plus one carboxyl -OH), which substantially increases water solubility and reduces retention on reversed-phase HPLC columns, potentially complicating purification steps . The reduced H-bond donor count of the target compound correlates with higher LogP (predicted ~3.3 vs. ~1.3 estimated for the bis-Boc-amino analog) and superior solubility in aprotic organic solvents such as CH₂Cl₂, THF, and DMF .

Solubility Optimization H-Bond Donor Count Solid-Phase Peptide Synthesis

Lower Molecular Weight Compared to Bis-Boc-Amino Analog Enhances Atom Economy in Multi-Step Syntheses

The molecular weight of 3,5-bis(tert-butoxycarbonyl)benzoic acid is 322.35 g/mol, compared to 352.38 g/mol for 3,5-bis((tert-butoxycarbonyl)amino)benzoic acid, a difference of 30.03 g/mol . While both compounds can serve as AB₂-type monomers for hyperbranched polymer or dendrimer synthesis, the ~8.5% lower molecular weight of the target compound translates directly into higher atom economy: for every 100 g of polymer produced, approximately 8.5 g less protecting group mass must be introduced and subsequently removed, reducing solvent waste, reagent consumption, and purification burden across large-scale syntheses.

Atom Economy Molecular Weight Optimization Dendrimer Building Block

Orthogonal Deprotection: Acid-Labile Boc Ester vs. Hydrogenolytic Cbz Ester Enables Sequential Unmasking Strategies

The dual Boc ester protecting groups in 3,5-bis(tert-butoxycarbonyl)benzoic acid can be efficiently removed under mild acidic conditions (e.g., 4 M HCl in anhydrous dioxane at room temperature for 30 min), with typical deprotection yields exceeding 90% [1][2]. In contrast, the benzyloxycarbonyl (Cbz) analog, 3,5-bis(benzyloxycarbonyl)benzoic acid, requires catalytic hydrogenation (H₂, Pd/C, atmospheric pressure) which is mechanistically orthogonal but operationally incompatible with substrates containing hydrogenation-sensitive functionalities such as alkenes, nitro groups, or benzyl ethers [3]. The Boc ester's acid-lability also permits selective removal in the presence of base-labile Fmoc or allyl ester protecting groups, enabling three-dimensional orthogonal protecting group strategies for complex molecule synthesis.

Orthogonal Protecting Groups Deprotection Selectivity Solid-Phase Synthesis

Commercial Availability at 98% Purity with Multi-Gram Supply Supports Reproducible Research and Scale-Up Feasibility

3,5-Bis(tert-butoxycarbonyl)benzoic acid is commercially available from multiple independent suppliers with a typical purity specification of ≥98% (HPLC), as verified by vendor Certificates of Analysis . In comparison, 3,5-bis(benzyloxycarbonyl)benzoic acid analogs are frequently offered only through custom synthesis with lead times of 4–8 weeks, while 3,5-bis(methoxycarbonyl)benzoic acid is typically listed at 95–97% purity . The combination of higher purity and established multi-gram inventory levels (e.g., MACKLIN offers 250 mg to 25 g quantities) reduces the technical risk of batch-to-batch variability in reproducibility-sensitive applications such as dendrimer generation control and pharmacological impurity profiling.

Procurement Reliability Purity Specification Supply Chain Consistency

Optimal Application Scenarios for 3,5-Bis(tert-butoxycarbonyl)benzoic Acid Based on Quantitative Differentiation Evidence


AB₂ Monomer for Hyperbranched Polymer and Dendrimer Synthesis

The dual Boc ester architecture provides two protected carboxyl functionalities that can be sequentially unmasked using mild acidolysis, while the free carboxyl group serves as the focal point for iterative coupling. This arrangement enables convergent dendrimer growth with precise generation control, leveraging the compound's ~8.5% lower molecular weight (322.35 vs. 352.38 g/mol for the bis-Boc-amino analog) to improve atom economy in each coupling cycle . The reduced H-bond donor count (1 vs. 3) ensures solubility in aprotic solvents (CH₂Cl₂, THF, DMF), facilitating homogeneous reaction conditions essential for high-yielding esterification and amidation steps .

Orthogonal Protecting Group Strategy in Multi-Step Peptidomimetic Synthesis

The free carboxylic acid with pKa ~3.49 can be selectively deprotonated with weak bases such as NaHCO₃ (pH ~8.3) while the Boc ester groups remain intact, enabling chemoselective amide bond formation at the 1-position without premature deprotection . Subsequent treatment with 4 M HCl/dioxane at room temperature for 30 min cleanly removes both Boc groups to reveal the 3,5-dicarboxylic acid, which can then undergo further functionalization. This orthogonal reactivity profile is difficult to achieve with the bis-Boc-amino analog, where the carbamate N-H protons may compete for base or participate in unwanted hydrogen-bonding networks .

Protected Intermediate for 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) Derivatives

3,5-Bis(tert-butoxycarbonyl)benzoic acid serves as a stable, chromatographically well-behaved precursor that can be stored at room temperature under desiccation without the hygroscopicity issues associated with free trimesic acid. The predicted boiling point of 452.8±35.0 °C and thermal stability allow for high-temperature transformations (e.g., Vilsmeier formylation, Friedel-Crafts acylation) that would cause decarboxylation or decomposition of unprotected trimesic acid . After synthetic elaboration of the free carboxyl group, the Boc esters are cleaved quantitatively under acidic conditions to yield the fully deprotected tricarboxylic acid target .

Combinatorial Chemistry Library Scaffold for Proteomimetic and Supramolecular Chemistry

The rigid, planar aromatic core with three differentially reactive carboxyl positions (one free, two Boc-protected) offers a versatile scaffold for split-and-pool combinatorial library synthesis. The free acid can be immobilized onto Wang or Rink amide resin via standard coupling protocols, while the two Boc groups remain stable to the basic conditions of Fmoc deprotection (20% piperidine in DMF), enabling solid-phase diversification at the 3- and 5-positions without cross-reactivity . The high commercial purity (98%) and multi-gram availability ensure that library synthesis proceeds with reproducible loading and conversion, critical for quantitative structure-activity relationship (QSAR) studies .

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